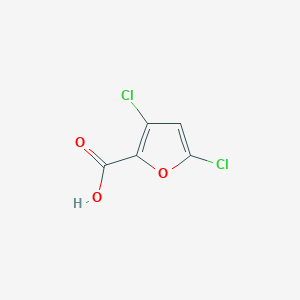
4-chloro-3-(2-pyridinyl)Benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-(2-pyridinyl)benzonitrile is an organic compound characterized by a benzene ring substituted with a chlorine atom and a cyano group, as well as a pyridine ring attached to the benzene ring
Synthetic Routes and Reaction Conditions:
Halogenation and Nucleophilic Substitution: The compound can be synthesized through halogenation of 3-(2-pyridinyl)benzonitrile followed by nucleophilic substitution reactions.
Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura cross-coupling can be employed, involving the reaction of 2-pyridyl boronic acid with 4-chloro-3-bromobenzonitrile in the presence of a palladium catalyst.
Industrial Production Methods:
Batch Production: Large-scale synthesis often involves batch production processes where raw materials are reacted in controlled conditions to ensure purity and yield.
Continuous Flow Synthesis: This method is gaining popularity for its efficiency and scalability, allowing for continuous production of the compound.
Types of Reactions:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution Reactions: The chlorine atom can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Using nucleophiles such as hydroxide ions (OH⁻) or alkyl halides in the presence of a base.
Major Products Formed:
Carboxylic Acids: From oxidation of the cyano group.
Primary Amines: From reduction of the cyano group.
Substituted Benzene Derivatives: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
4-Chloro-3-(2-pyridinyl)benzonitrile has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including its role as a ligand in biochemical assays.
Medicine: Investigated for its pharmacological properties, such as its potential use in drug discovery and development.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: It may bind to receptors or enzymes, influencing their activity.
Pathways Involved: The exact pathways depend on the biological context, but may include signaling pathways related to cell proliferation, apoptosis, or metabolic processes.
Comparación Con Compuestos Similares
4-Bromobenzonitrile
4-Fluorobenzonitrile
3-Chloro-2-pyridinecarboxaldehyde
2-Chloropyridine
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity offer opportunities for innovation in both research and industry.
Propiedades
Número CAS |
1245636-11-6 |
|---|---|
Fórmula molecular |
C12H7ClN2 |
Peso molecular |
214.65 g/mol |
Nombre IUPAC |
4-chloro-3-pyridin-2-ylbenzonitrile |
InChI |
InChI=1S/C12H7ClN2/c13-11-5-4-9(8-14)7-10(11)12-3-1-2-6-15-12/h1-7H |
Clave InChI |
REMCHCBLRJFMAH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=C(C=CC(=C2)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B15359189.png)







![2-Benzoxazol-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B15359238.png)
![2-Methyl-6H,7H-thieno[2,3-C]pyridin-7-one](/img/structure/B15359242.png)


